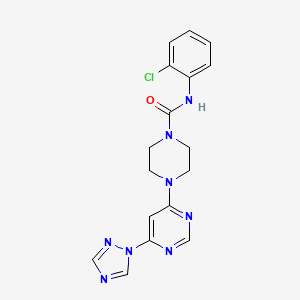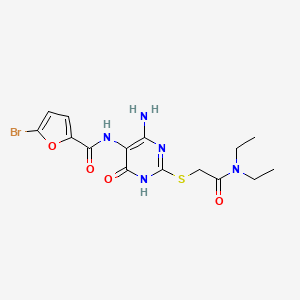
5-chloro-2-(methylthio)-N-(thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid . This compound affords the potent inhibitory effect on KPNB1 and anticancer activity in cell-based assays .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Aminothiazole-4-carboxamide and similar compounds serve as precursors for the synthesis of various thiazole and pyrimidine derivatives. These molecules are crucial in the development of new heterocyclic compounds, which are of significant interest due to their potential biological activities. A notable example includes the efficient and environmentally friendly synthesis of 5-aminothiazole-4-carboxamide, demonstrating its utility in industrial production due to high yield and green chemistry principles (Wang et al., 2014).
Antimicrobial Activity
Derivatives of thiazolopyrimidines exhibit promising antimicrobial properties. For instance, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, surpassing the efficacy of reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).
Biological Evaluation
Compounds structurally related to 5-chloro-2-(methylthio)-N-(thiazol-2-yl)pyrimidine-4-carboxamide have been explored for their biological activities, including anti-inflammatory and analgesic effects. Such studies reveal the potential of these compounds in the development of new pharmacologically active agents, highlighting the importance of structural modifications to enhance biological efficacy (Abu‐Hashem et al., 2020).
Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines has also identified their molluscicidal properties, which could be leveraged in controlling snail populations that serve as intermediate hosts for parasitic diseases such as schistosomiasis. This highlights the compound's relevance in addressing public health challenges related to parasitic infections (El-bayouki & Basyouni, 1988).
properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4OS2/c1-16-8-12-4-5(10)6(13-8)7(15)14-9-11-2-3-17-9/h2-4H,1H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGSCLIVFUFQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2746488.png)
![1-(Azepan-1-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2746490.png)
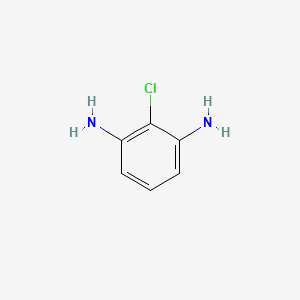
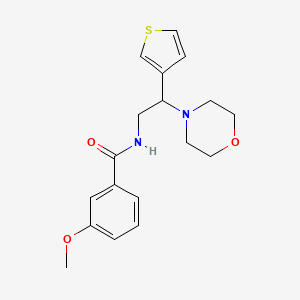
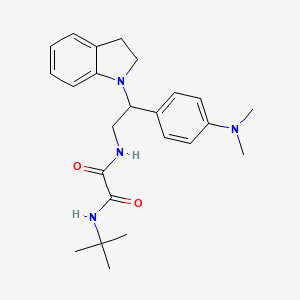
![(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3,4-dimethylphenyl)butanamide](/img/structure/B2746499.png)


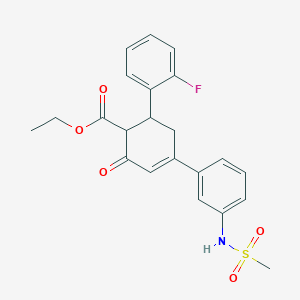
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)

